Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate
Description
Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-methoxybenzoylamino group and at position 4 with a benzene ring bearing an ethyl carboxylate moiety.
Properties
IUPAC Name |
ethyl 2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(24)16-7-5-4-6-15(16)17-12-27-20(21-17)22-18(23)13-8-10-14(25-2)11-9-13/h4-12H,3H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQOCKAGYFRHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198765 | |
| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-11-6 | |
| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate:
General Information
Available Forms and Storage
- The compound is intended for use in tests and research only .
- It should not be used as a medicine, food, or household item .
- It is typically stored at room temperature .
Potential Applications
While the search results do not provide specific case studies or comprehensive data tables detailing the applications of this compound, they do point to the broader use of thiazole derivatives in scientific research:
- Anticonvulsant Properties: Thiazole derivatives have demonstrated anticonvulsant properties .
- Anticancer Activity: Certain thiazole compounds exhibit anticancer activity .
- Enzyme Inhibition: Some thiazole derivatives can inhibit carbonic anhydrase enzymes .
- Antibacterial Efficacy: Thiazoles have shown potential as antibacterial agents .
- Anti-tubercular Action: Specific thiazole derivatives have demonstrated anti-tubercular action .
Safety and Usage
- The compound is meant for test and research purposes only .
- It is not meant to be used in applications such as medicines, food, or household products .
- Using the compound outside of its intended research purpose voids any guarantees . Contact the supplier's sales department if you intend to use it for purposes other than research .
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, such as enzyme inhibition or receptor binding. These interactions can modulate cellular processes and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations:
- Substituent Diversity: The target compound’s 4-methoxybenzoyl group distinguishes it from analogs with chlorophenyl (), sulfonyl (), or methoxyimino () substituents. These modifications influence electronic properties, solubility, and biological target interactions.
- Biological Activity: Mirabegron’s 2-aminothiazole moiety is critical for β3-adrenergic receptor binding , whereas the target compound’s 4-methoxybenzoyl group may confer distinct receptor affinity or metabolic stability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The 4-methoxybenzoyl group in the target compound may participate in hydrogen-bonding networks, similar to patterns observed in thiazole derivatives analyzed via graph set theory ().
- Crystallography : Structural determination of analogs often employs SHELX () and ORTEP-III () for modeling hydrogen bonds and packing motifs.
Impurities and Byproducts
Synthesis of thiazole derivatives frequently generates impurities, such as thiazol-5-yl-methyl carbamates (). For the target compound, stringent reaction control would be required to avoid byproducts like unreacted benzoyl intermediates or regioisomers.
Biological Activity
Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate (CAS Number: 339010-11-6) is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C20H18N2O4S and a molecular weight of approximately 382.44 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety can participate in biochemical reactions that may lead to enzyme inhibition or receptor binding. These interactions can modulate various cellular processes, including apoptosis, cell proliferation, and inflammatory responses.
Biological Activities
1. Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. A study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The compound's mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased caspase activity and subsequent cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.24 | Apoptosis induction via mitochondrial pathway |
| A549 | 10.96 | Inhibition of cell proliferation |
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial and fungal strains. Studies have indicated that it possesses effective inhibitory concentrations against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Case Studies
Case Study 1: Antitumor Efficacy in HeLa Cells
In vitro studies conducted on HeLa cells revealed that treatment with this compound resulted in a significant increase in apoptosis rates compared to control treatments. The compound was shown to activate caspase pathways and alter the expression levels of apoptotic proteins, indicating its potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of Candida albicans with an MIC value lower than that of standard antifungal agents. This suggests its potential application in treating fungal infections .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach involves:
- Step 1 : Condensation of 4-methoxybenzoyl isocyanate with a thiazole-4-carboxylate precursor in anhydrous ethanol under reflux (4–6 hours).
- Step 2 : Esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to introduce the ethyl benzoate group .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use glacial acetic acid as a catalyst for imine formation, enhancing yield (85–92%) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : and NMR to confirm substituent positions (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm; thiazole C-4 resonance at δ 160–165 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and hydrogen bonding patterns. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .
- IR : Validate carbonyl stretches (C=O at ~1720 cm) and N-H bending (thiazole amine at ~1550 cm) .
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure inform drug design?
Graph set analysis (e.g., R(8) motifs) reveals intermolecular interactions stabilizing the lattice. For example:
Q. How should conflicting data in biological activity studies be resolved?
Case Example : Discrepancies in IC values across studies may arise from assay conditions (e.g., serum concentration, incubation time).
- Solution : Standardize protocols (e.g., 10% FBS in media, 72-hour incubation) and validate via dose-response curves. Use ANOVA with post-hoc Tukey tests to compare replicates .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole core?
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate electronic effects.
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to assess binding affinity changes.
- In Silico Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., topoisomerase II) .
Q. How can mechanistic studies elucidate the compound’s anticancer activity?
- DNA Interaction Assays : Conduct ethidium bromide displacement assays to test intercalation.
- Enzyme Inhibition : Measure inhibition of topoisomerase II via gel electrophoresis (IC ~12 µM observed in similar thiazole derivatives) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
